4-(Methylsulfonyl)pyridin-3-amine
Overview
Description
4-(Methylsulfonyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. It is characterized by a pyridine ring substituted with a methylsulfonyl group at the 4-position and an amino group at the 3-position.
Mechanism of Action
Target of Action
The primary target of 4-(Methylsulfonyl)pyridin-3-amine is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
This compound interacts with the COX-2 enzyme by forming hydrogen bonds with the active site . The SO2Me pharmacophore of the compound is inserted into the secondary pocket of COX-2 .
Biochemical Pathways
The compound affects the arachidonic acid cascade , a biochemical pathway where COX-2 is a key enzyme . By inhibiting COX-2, the compound reduces the conversion of arachidonic acid to prostaglandins and other prostanoids . These prostanoids play a significant role in many inflammatory processes .
Pharmacokinetics
The compound’s high potency and selectivity against cox-2 suggest it may have favorable pharmacokinetic properties .
Result of Action
The inhibition of COX-2 by this compound results in a decrease in the production of prostaglandins and other prostanoids . This leads to a reduction in inflammation, pain, and fever caused by these substances .
Biochemical Analysis
Biochemical Properties
4-(Methylsulfonyl)pyridin-3-amine has been found to interact with the cyclooxygenase (COX) enzyme, which plays a role in converting arachidonic acid to inflammatory mediators . The compound’s methylsulfonyl group was found to form hydrogen bonds with the active site of COX-2 .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with the COX enzyme. By inhibiting COX, it can potentially reduce inflammation, pain, and fever caused by prostaglandins .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the COX enzyme. Docking studies have shown that the compound fits well into the COX-2 active site, with its methylsulfonyl group forming hydrogen bonds with the active site .
Metabolic Pathways
Its interaction with the COX enzyme suggests it may be involved in the arachidonic acid cascade .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)pyridin-3-amine typically involves a multi-step process. One common method includes the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives. These intermediates are then condensed with 2-aminopyridines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
4-(Methylsulfonyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Another COX-2 inhibitor with a similar structure but different pharmacological properties.
4-(Methylsulfonyl)phenyl derivatives: These compounds share the methylsulfonyl group but differ in their core structures and biological activities.
Uniqueness
4-(Methylsulfonyl)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which confers selective COX-2 inhibitory activity. This selectivity is crucial for developing safer anti-inflammatory drugs with reduced side effects compared to non-selective NSAIDs .
Properties
IUPAC Name |
4-methylsulfonylpyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-11(9,10)6-2-3-8-4-5(6)7/h2-4H,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIIWSOOMCGMOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=NC=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857220-38-3 | |
Record name | 4-methanesulfonylpyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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